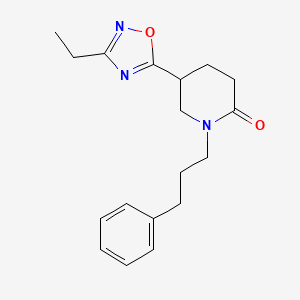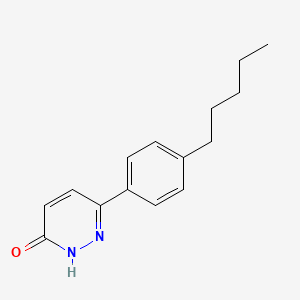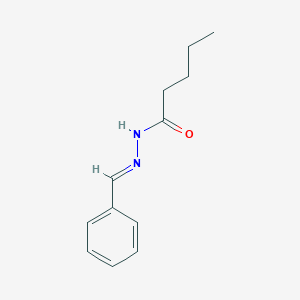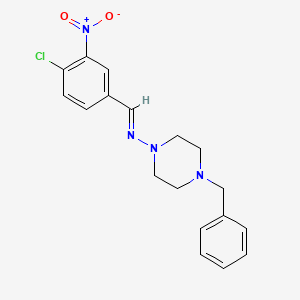![molecular formula C12H10F3N3O2S B5599086 2-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5599086.png)
2-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Vue d'ensemble
Description
This compound is a part of the 1,3,4-thiadiazole derivatives, which have been extensively studied for their diverse chemical and biological properties.
Synthesis Analysis
- The synthesis of similar compounds involving 1,3,4-thiadiazole and acetamide derivatives has been explored, often using methods like cyclization, amidation, and condensation reactions (Boechat et al., 2011).
- Synthesis procedures usually involve multi-component condensation and employ various catalysts for efficient synthesis (Moradivalikboni et al., 2014).
Molecular Structure Analysis
- The molecular structure of related compounds shows a ‘V’ shape with angles between aromatic planes, and intermolecular interactions like hydrogen bonds and π interactions are common (Boechat et al., 2011).
Chemical Reactions and Properties
- Thiadiazole derivatives often participate in reactions like cyclization and condensation. Their reactivity can be influenced by substituents on the phenyl ring (Mohammadi-Farani et al., 2014).
Physical Properties Analysis
- The physical properties like crystalline structure and melting points of these compounds can vary based on the specific substituents and their arrangements (Ismailova et al., 2014).
Chemical Properties Analysis
- These compounds exhibit a range of chemical properties including potential biological activities like antimicrobial effects. The chemical properties are often determined by the specific functional groups attached to the thiadiazole ring (Noolvi et al., 2016).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 2-(4-Methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide belongs to a class of compounds that have been synthesized for various purposes including biological activities. These compounds are characterized by different analytical and spectroscopic methods, such as IR, 1H NMR, and mass spectra, to confirm their structures (Al-Khazragie, Al-Salami, & Al-Fartosy, 2022).
Antimicrobial and Antiviral Activities
- Compounds with structures similar to 2-(4-Methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide demonstrate significant antimicrobial and antiviral properties. For instance, specific derivatives have shown good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against various pathogens (Tang, Wang, Zhong, Wang, Chen, He, & Xue, 2019).
Anticancer Properties
- Similar thiadiazole derivatives have been investigated for their anticancer properties. They have shown significant activity against various cancer cell lines, indicating the potential use of these compounds in cancer research (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).
Applications in Photodynamic Therapy
- Some derivatives have been explored for their potential in photodynamic therapy, a treatment modality for cancer. They exhibit properties like high singlet oxygen quantum yield, making them suitable for Type II photosensitization, a critical mechanism in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Efficiency
- The antioxidant capabilities of these compounds have been assessed using various methods, including the β-carotene bleaching method. This suggests their potential application in fields where antioxidant properties are beneficial (Al-Khazragie, Al-Salami, & Al-Fartosy, 2022).
Chemical Synthesis and Crystal Structure Analysis
- The synthesis of these compounds often involves multicomponent condensations, highlighting the complexity of their chemical structures. Crystal structure analysis provides insights into their molecular configurations, which is crucial for understanding their biological activities (Boechat et al., 2011).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S/c1-20-8-4-2-7(3-5-8)6-9(19)16-11-18-17-10(21-11)12(13,14)15/h2-5H,6H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVVSCNZTIUVLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-biphenylylmethylene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599003.png)
![4-[(4-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599023.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5599027.png)

![4-(4-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine](/img/structure/B5599038.png)
![N-cyclopropyl-3-{5-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5599048.png)

![2-[({[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-5,8-dimethylquinolin-4-ol](/img/structure/B5599052.png)

![3-{[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}phenol](/img/structure/B5599059.png)
![ethyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5599069.png)


![3-isobutyl-N-[1-methyl-2-(2-thienyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5599081.png)